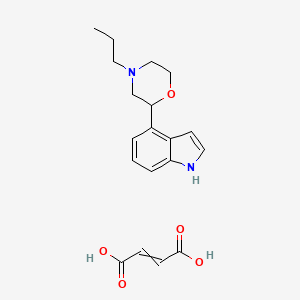
but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine is a complex organic compound that combines the structural features of but-2-enedioic acid and a morpholine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the morpholine ring and subsequent attachment of the but-2-enedioic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine involves its interaction with specific molecular targets and pathways. The indole moiety may interact with receptors or enzymes, modulating their activity. The morpholine ring can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- But-2-enedioic acid;2-(1H-indol-4-yl)-4-methylmorpholine
- But-2-enedioic acid;2-(1H-indol-4-yl)-4-ethylmorpholine
Uniqueness
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. The propyl group in the morpholine ring can influence the compound’s reactivity and interactions with other molecules, setting it apart from similar compounds with different alkyl groups.
Eigenschaften
CAS-Nummer |
88059-37-4 |
|---|---|
Molekularformel |
C19H24N2O5 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine |
InChI |
InChI=1S/C15H20N2O.C4H4O4/c1-2-8-17-9-10-18-15(11-17)13-4-3-5-14-12(13)6-7-16-14;5-3(6)1-2-4(7)8/h3-7,15-16H,2,8-11H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
CJVJDSZAYCHNHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCOC(C1)C2=C3C=CNC3=CC=C2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
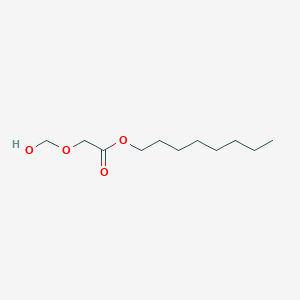

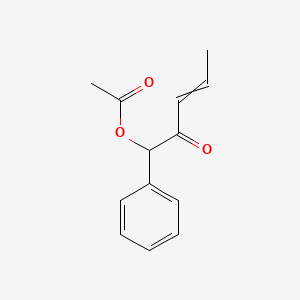
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)

![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
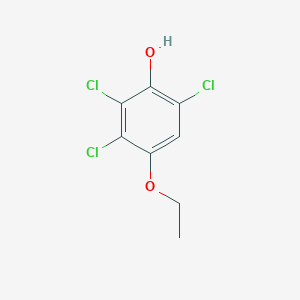
![Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B14387098.png)
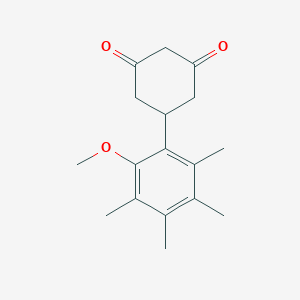
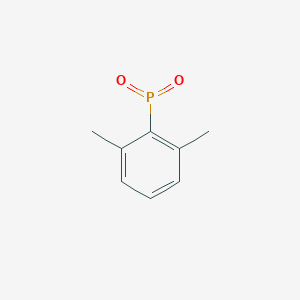
![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)

